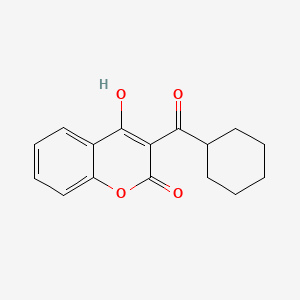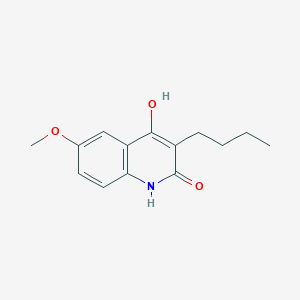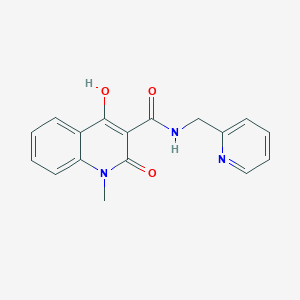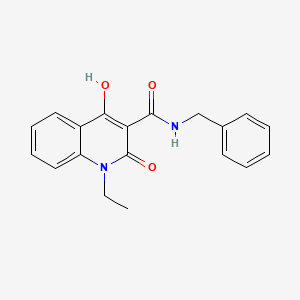
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMB-8 and is primarily used as an inhibitor of calcium uptake in cells. In
Wirkmechanismus
The mechanism of action of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the inhibition of calcium uptake in cells. This compound binds to the calcium-binding protein, calmodulin, which is involved in the regulation of calcium uptake in cells. By binding to calmodulin, 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one prevents the activation of calcium-dependent enzymes and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one are primarily related to its inhibition of calcium uptake in cells. This compound has been shown to inhibit muscle contraction, platelet aggregation, and immune cell activation. In addition, this compound has been shown to have anti-inflammatory effects, which may be related to its inhibition of immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one in lab experiments is its specificity for calmodulin. This compound has been shown to be a selective inhibitor of calmodulin-dependent enzymes, which allows for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. One potential direction is the development of more selective inhibitors of calmodulin-dependent enzymes. This could allow for the study of specific cellular processes without the potential toxicity associated with high concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. Another potential direction is the study of the anti-inflammatory effects of this compound. Understanding the mechanism of action of this compound in immune cells could lead to the development of new anti-inflammatory drugs. Finally, the potential use of this compound in the treatment of diseases such as hypertension and arrhythmias could be explored further.
Synthesemethoden
The synthesis of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the reaction of 4-bromophenylacetic acid with 3,5,5-trimethyl-1,2-cyclohexanedione in the presence of a base. This reaction produces the desired compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one has been used extensively in scientific research as an inhibitor of calcium uptake in cells. This compound has been shown to be effective in blocking calcium uptake in a variety of cell types, including smooth muscle cells, platelets, and neutrophils. This inhibition of calcium uptake has been used to study a variety of cellular processes, including muscle contraction, platelet aggregation, and immune cell activation.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-8-11(16)14(2,3)12(18-13(8)17)9-4-6-10(15)7-5-9/h4-7,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSIRVXQAYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)


![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)


![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)
![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)